molecular formula C70H90Co2F6N4O20S2 B6299603 Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether CAS No. 647036-07-5

Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether

Cat. No. B6299603
CAS RN: 647036-07-5
M. Wt: 1603.5 g/mol
InChI Key: VWVVYPYFKVXXTE-TUXHCZKFSA-N
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Description

The compound is a complex of Cobalt (III) with a cyclic oligomer ligand. The ligand contains cyclohexanediamine units, which are known to form stable complexes with transition metals. The presence of the salicylidene groups suggests that this compound might belong to the family of Schiff base complexes, which are widely used in various fields of chemistry due to their interesting properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the cyclic oligomer. The Co(III) ion would be at the center of the complex, with the cyclic oligomer acting as a ligand .


Chemical Reactions Analysis

As a Co(III) complex, this compound could potentially participate in various types of chemical reactions. For example, it could act as a catalyst in oxidation reactions .

Scientific Research Applications

Enantioselective Catalysis

Compounds with structures similar to the one mentioned, particularly those with cyclohexanediamine cores and salicylidene ligands, are noted for their use in enantioselective catalysis. For instance, manganese(III) chloride complexes with cyclohexanediamine and salicylidene ligands have been identified as highly enantioselective epoxidation catalysts. These complexes facilitate the transformation of certain substrates into their epoxide forms, showcasing their potential in synthetic organic chemistry for the production of enantiomerically pure compounds (Larrow & Jacobsen, 2003).

Polymer Synthesis

Research has also highlighted the role of similar complexes in polymer synthesis. Salen Co(III) complexes, for example, have been used in the copolymerization of cyclohexene oxide and carbon dioxide, resulting in the synthesis of poly(cyclohexene carbonate). This application underscores the utility of such complexes in creating environmentally friendly polymers from renewable resources (Cohen et al., 2006).

Molecular Sensing

Certain Eu(III) complexes with imine-based ligands, similar in design philosophy to the query compound, have been developed for luminescence sensing of nitrate anions. These findings point to the potential use of such complexes in environmental monitoring and analytical chemistry, where specific ion detection is critical (Piccinelli et al., 2016).

Mechanism of Action

Target of Action

The primary target of MFCD28144555 is the Li2O2 and Li2CO3 by-products in the operation of Li-O2 batteries . The compound acts as a redox mediator, promoting the discharge process in solution and accelerating the decomposition of these by-products .

Mode of Action

MFCD28144555, a chiral salen-Co(II) complex, is introduced into the electrolyte to induce solution phase formation of Li2O2 and catalyze the oxidation of Li2O2 and main by-products Li2CO3 . Due to the Co(II) having a solvation effect towards Li+, it can drive solution phase formation of Li2O2, preventing electrode passivation and increasing the discharge capacity .

Biochemical Pathways

The compound influences the biochemical pathways involved in the operation of Li-O2 batteries. It promotes the discharge process in solution, accelerates the decomposition of discharge products and by-products, and reduces charge overpotential . This results in an increased discharge capacity and improved cycle lifespan .

Pharmacokinetics

The Co(II) in the compound has a solvation effect towards Li+, driving the solution phase formation of Li2O2 and preventing electrode passivation .

Result of Action

The introduction of MFCD28144555 into the electrolyte results in a high Li2O2 yield of 96.09% . Furthermore, it boosts the oxidation of Li2O2 and the decomposition of Li2CO3, reducing charge overpotential, and promoting cycle lifespan . A cell with Co(II) achieved a long cycling stability at a low charge plateau (3.66 V) over 252 cycles with a specific capacity of 500 mAh·g carbon−1 .

Action Environment

The action of MFCD28144555 is influenced by the environment within the electrolyte of Li-O2 batteries. The presence of Li+ ions and the by-products Li2O2 and Li2CO3 are key factors that determine the compound’s action, efficacy, and stability .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties. Co(III) complexes are being studied for their potential use in a variety of fields, including catalysis, medicine, and materials science .

properties

IUPAC Name

cobalt;(4R,9R,33R,38R)-14,28,43,57-tetratert-butyl-13,29,42,58-tetrahydroxy-17,21,25,46,50,54-hexaoxa-3,10,32,39-tetrazaheptacyclo[53.3.1.112,16.126,30.141,45.04,9.033,38]dohexaconta-1(58),2,10,12,14,16(62),26(61),27,29,31,39,41,43,45(60),55(59),56-hexadecaene-18,24,47,53-tetrone;trifluoromethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H88N4O14.2CHF3O3S.2Co/c1-65(2,3)49-33-45-29-41(61(49)77)37-69-53-17-13-14-18-54(53)70-38-42-30-46(34-50(62(42)78)66(4,5)6)85-59(75)23-27-82-28-24-60(76)86-48-32-44(64(80)52(36-48)68(10,11)12)40-72-56-20-16-15-19-55(56)71-39-43-31-47(35-51(63(43)79)67(7,8)9)84-58(74)22-26-81-25-21-57(73)83-45;2*2-1(3,4)8(5,6)7;;/h29-40,53-56,77-80H,13-28H2,1-12H3;2*(H,5,6,7);;/t53-,54-,55-,56-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVVYPYFKVXXTE-TUXHCZKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=CC(=C1O)C=NC3CCCCC3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=NC6CCCCC6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC2=CC(=C1O)C=N[C@@H]3CCCC[C@H]3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=N[C@@H]6CCCC[C@H]6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H90Co2F6N4O20S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1603.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether

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